N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-7-11(2)16-13(8-10)19-18(25-16)21-20-17(22)12-5-6-14(23-3)15(9-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSEOLDHRSRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzohydrazide derivatives vary in substituents on the hydrazone moiety, significantly influencing their biological and physicochemical properties. Key analogues include:
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Derivatives like 4a (with -NH₂) exhibit high antimicrobial activity, as the amino group enhances electron density and target binding .
- Heteroaromatic Substituents: Compounds with indole (4h), quinoline (4i), or benzothiazole (target) show reduced activity, likely due to steric bulk or altered electronic profiles that hinder target interaction .
- Steric Effects : Bulky groups (e.g., 4g , with di-tert-butyl) lower activity despite high yields (85%), emphasizing the need for balanced substituent size .
Antimicrobial Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
